2-(1,4-Diazepan-1-yl)propan-1-ol is a chemical compound with the molecular formula and a molecular weight of 158.24 g/mol. Its structure features a propanol group attached to a 1,4-diazepane moiety, which is a seven-membered ring containing two nitrogen atoms. This compound is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group, and it is also categorized under diazepanes, a class of compounds known for their pharmacological properties.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and applications. It falls under the category of organic compounds used in both synthetic chemistry and medicinal research.
The synthesis of 2-(1,4-Diazepan-1-yl)propan-1-ol typically involves the reaction of 1,4-diazepane with propylene oxide. The process can be outlined as follows:
This method allows for the efficient formation of the compound with relatively high yields.
The structural formula of 2-(1,4-Diazepan-1-yl)propan-1-ol can be represented as follows:
Key Structural Features:
These identifiers facilitate the identification and characterization of the compound in various chemical databases.
2-(1,4-Diazepan-1-yl)propan-1-ol is involved in several significant chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for 2-(1,4-Diazepan-1-yl)propan-1-ol involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to its potential therapeutic effects. Research indicates that it may influence neurotransmitter systems or enzyme activities, although specific targets vary based on context .
The physical properties of 2-(1,4-Diazepan-1-yl)propan-1-ol include:
Chemical properties include:
Data from safety sheets indicate that it poses risks such as skin burns and eye damage due to its corrosive nature.
2-(1,4-Diazepan-1-yl)propan-1-ol has several applications in scientific research:
Its diverse applications underscore its significance in both academic research and industrial processes .
The 2-(1,4-diazepan-1-yl)propan-1-ol scaffold—characterized by a seven-membered 1,4-diazepane ring linked to a propanol moiety—exhibits structural parallels with γ-amino alcohols prevalent in central nervous system (CNS)-targeted therapeutics. Its molecular formula (C₈H₁₈N₂O) and hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors) align with blood-brain barrier (BBB) permeability requirements for psychostimulant use disorder treatments [1]. The diazepane ring’s conformational flexibility enhances interactions with neurotransmitter transporters, analogous to atypical dopamine transporter (DAT) inhibitors like vanoxerine. Research on quinazoline-based G9a inhibitors (e.g., UNC0321) demonstrates that amino alcohol side chains, such as pyrrolidin-1-ylpropoxy, improve cellular potency by optimizing lipophilicity (ALogP = 2.6–3.0) and membrane permeability [3]. This positions 2-(1,4-diazepan-1-yl)propan-1-ol as a versatile precursor for DAT modulation, where its extended ring system may mitigate off-target effects common with smaller heterocycles.
Table 1: Physicochemical Properties of 2-(1,4-Diazepan-1-yl)propan-1-ol and Reference Therapeutics
Property | 2-(1,4-Diazepan-1-yl)propan-1-ol | UNC0321 (G9a Inhibitor) | Atypical DAT Inhibitor (e.g., Vanoxerine) |
---|---|---|---|
Molecular Weight (g/mol) | 158.24 | 519.64 | 427.3 |
ALogP | 0.98 (calculated) | 1.9–3.0 | 5.2 |
H-Bond Donors | 1 | 4 | 0 |
H-Bond Acceptors | 3 | 9 | 6 |
Predicted CCS (Ų) [M+H]+ | 132.9 | N/A | N/A |
Hybridization of 2-(1,4-diazepan-1-yl)propan-1-ol’s diazepane-propanol motif with privileged pharmacophores enables multitarget engagement. For instance, G9a/GLP inhibitors (e.g., UNC0646) incorporate aminoalkoxy side chains like pyrrolidin-1-ylpropoxy to synergistically enhance histone methyltransferase inhibition and cellular uptake [3]. The diazepane ring’s larger cavity (vs. piperidine/pyrrolidine) accommodates bulky substituents, facilitating fusion with quinazoline cores to yield bifunctional ligands. Patent US11485728B2 exemplifies this strategy, combining pyrrolidinylpropoxy groups with kinase-targeting heterocycles to treat cancer or autoimmune diseases [5]. Such hybrids exploit the propanol linker’s torsional flexibility to spatially orient pharmacophores for polypharmacology—critical for complex disorders like addiction, which involve dopaminergic-glutamatergic crosstalk.
Table 2: Hybridization Applications of Diazepane-Propanol Motifs in Drug Design
Hybrid Scaffold | Biological Targets | Key Advantages |
---|---|---|
Quinazoline + aminoalkoxy side chain | G9a/GLP methyltransferases | Improved cellular potency (IC₅₀ < 1 μM) [3] |
Kinase inhibitor + pyrrolidinylpropoxy | Serine/threonine kinases | Enhanced solubility and BBB penetration [5] |
Diazepane-propanol + aryl groups | DAT/SERT transporters | Balanced lipophilicity (ALogP 1.5–2.5) for CNS delivery |
2-(1,4-diazepan-1-yl)propan-1-ol’s structural distinction lies in its saturated seven-membered ring, which confers greater conformational adaptability than rigid bicyclic systems in classical DAT inhibitors. This flexibility enables optimized binding to allosteric transporter sites, reducing cocaine-like reinforcing effects. Notably, G9a inhibitors with piperidin-1-ylpropoxy groups (ALogP = 3.0) exhibit 10-fold higher cellular potency than dimethylaminopropoxy analogs (ALogP = 1.9), underscoring how lipophilic balance in diazepane-propanol derivatives influences CNS efficacy [3]. Furthermore, the polar surface area (PSA) of ~40 Ų—derived from its hydroxyl and tertiary amine groups—facilitates aqueous solubility without compromising passive diffusion. When benchmarked against vanoxerine-like DAT blockers, this scaffold’s lower aromaticity minimizes hERG channel binding, potentially circumventing cardiotoxicity risks [3] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1